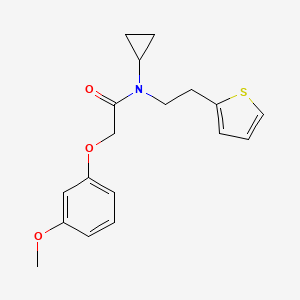

N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide

説明

N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic acetamide derivative characterized by a cyclopropylamine group, a 3-methoxyphenoxy ether linkage, and a thiophene-containing ethyl side chain. The cyclopropyl group may enhance metabolic stability, while the thiophene ring could influence electronic properties or binding interactions.

特性

IUPAC Name |

N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-21-15-4-2-5-16(12-15)22-13-18(20)19(14-7-8-14)10-9-17-6-3-11-23-17/h2-6,11-12,14H,7-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOLYWYDPGLWRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)N(CCC2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Structure

The molecular formula of N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide is , with a molecular weight of 331.42 g/mol. The compound features a cyclopropyl group, a methoxyphenoxy moiety, and a thiophene ring, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the cyclopropyl group through cyclopropanation reactions.

- Coupling reactions to attach the methoxyphenoxy and thiophene substituents.

These synthetic routes often utilize techniques such as Suzuki coupling or other cross-coupling methods to ensure high yield and purity.

Research indicates that N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide exhibits significant biological activity through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may be crucial for developing therapeutic agents against diseases like cancer.

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential applications in antimicrobial therapy.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have demonstrated that N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide can induce apoptosis in cancer cell lines. For example, a study reported an IC50 value indicating effective cytotoxicity against leukemia cells, suggesting its potential as a lead compound for cancer treatment .

- Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that it significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

- Pharmacokinetics and Toxicology : Research on the pharmacokinetics of this compound suggests favorable absorption and distribution characteristics, with minimal toxicity observed in animal models. This profile supports further exploration in clinical settings .

Data Table: Summary of Biological Activities

類似化合物との比較

Comparison with Similar Acetamide Derivatives

Structural Features and Substituent Effects

The compound’s unique features include:

- Cyclopropylamine moiety : Rare in the reviewed analogs; may reduce conformational flexibility compared to linear alkyl chains.

- 3-Methoxyphenoxy group: Similar to compound 40004 (Scheme 4, ), which bears a methoxy substituent but lacks the thiophene and cyclopropyl groups .

Table 1: Substituent Comparison of Selected Acetamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。